1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole is a complex organic compound that features both an indole and a benzotriazole moiety Indole derivatives are known for their significant biological activities, while benzotriazole derivatives are widely used in various industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of 1-methylindole-3-carboxaldehyde with benzotriazole under specific conditions. One common method includes the use of a base-catalyzed condensation reaction, where the aldehyde group of 1-methylindole-3-carboxaldehyde reacts with the nucleophilic nitrogen of benzotriazole. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is typically heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the benzotriazole moiety can modulate the activity of enzymes and other proteins. The compound may exert its effects through the inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-methylindole-3-carboxaldehyde: A precursor in the synthesis of the target compound, known for its biological activities.
Benzotriazole: A widely used industrial compound with applications in corrosion inhibition and UV stabilization.
N-[(1-methyl-1H-indol-3-yl)methyl]-N-(3,4,5-trimethoxyphenyl)acetamide: A related compound with similar structural features and potential biological activities.
Uniqueness
1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole is unique due to the combination of the indole and benzotriazole moieties in a single molecule. This combination offers a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[(1-methylindol-3-yl)methyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-19-10-12(13-6-2-4-8-15(13)19)11-20-16-9-5-3-7-14(16)17-18-20/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFPEWAHCOOXGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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